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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenetetrahydrofolate dehydrogenase 2 (MTHFDZ2) is a mitochondrial enzyme crucial for
one-carbon metabolism, a fundamental process supplying precursors for nucleotide and amino
acid biosynthesis. Its elevated expression in various cancers and its limited presence in healthy
adult tissues have positioned MTHFD2 as a compelling therapeutic target. This guide provides
an in-depth overview of DS44960156, a selective chemical probe for interrogating MTHFD2
function. We will delve into its biochemical activity, the experimental protocols for its
characterization, and its impact on cellular signaling pathways.

Data Presentation

The inhibitory activity of DS44960156 against MTHFD2 has been quantified through various
enzymatic assays. The following tables summarize the key quantitative data, facilitating a clear
comparison of its potency and selectivity.

Selectivity

Compound Target IC50 (uM) (MTHFD1/MTH  Reference
FD2)

DS44960156 MTHFD2 1.6[1] >18-fold[2] [1]12]

DS44960156 MTHFD1 >30[1]
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Table 1: In vitro inhibitory potency and selectivity of DS44960156.

Experimental Protocols

The discovery and characterization of DS44960156 involved a series of key experiments.
Below are detailed methodologies for these assays.

High-Throughput Screening (HTS) - Thermal Shift Assay

DS44960156 was identified from a high-throughput screening campaign utilizing a thermal shift
assay to detect ligand binding to MTHFD2. This method measures the change in the thermal
denaturation temperature of a protein upon ligand binding.

Principle: Ligand binding typically stabilizes the protein structure, leading to an increase in its
melting temperature (Tm). This change is monitored using a fluorescent dye that binds to
hydrophobic regions of the protein, which become exposed as the protein unfolds.

Protocol:

e Protein Preparation: Recombinant human MTHFD2 protein is purified and diluted to a final
concentration of 2 uM in a buffer containing 100 mM HEPES (pH 7.5) and 150 mM NacCl.

e Compound Preparation: DS44960156 and other test compounds are prepared in 100%
DMSO at a concentration of 10 mM.

e Assay Plate Preparation: 1 pL of the compound solution is dispensed into the wells of a 96-
well PCR plate. Control wells contain 1 pL of DMSO.

e Reaction Mixture: A master mix containing 2 uM MTHFD2 and 5x SYPRO Orange dye in the
assay buffer is prepared. 19 pL of this master mix is added to each well of the assay plate,
resulting in a final compound concentration of 50 uM and a final protein concentration of 1.9
UM

o Thermal Denaturation: The plate is sealed and placed in a real-time PCR instrument. The
temperature is ramped from 25 °C to 95 °C at a rate of 1 °C/minute.

o Data Acquisition: Fluorescence is monitored continuously during the temperature ramp using
the appropriate filter set for SYPRO Orange.
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o Data Analysis: The melting temperature (Tm) is determined by fitting the fluorescence curve
to a Boltzmann equation. A significant increase in Tm in the presence of a compound
compared to the DMSO control indicates binding.
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Workflow for the Thermal Shift Assay.
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MTHFD2 Dehydrogenase Enzymatic Assay

The inhibitory potency of DS44960156 was determined using an enzymatic assay that
measures the dehydrogenase activity of MTHFD2.

Principle: MTHFD2 catalyzes the NAD+-dependent conversion of methylenetetrahydrofolate
(CH2-THF) to methenyltetrahydrofolate (CH=THF), producing NADH. The rate of NADH
production is measured, and the inhibition by DS44960156 is quantified.

Protocol:

e Reagents:

[e]

Assay Buffer: 50 mM Tris-HCI (pH 7.5), 10 mM MgCI2, 1 mM DTT,

o

Enzyme: Recombinant human MTHFD2 (final concentration 10 nM).

[¢]

Substrate: Methylenetetrahydrofolate (CH2-THF) (final concentration 25 puM).

[¢]

Cofactor: NAD+ (final concentration 200 uM).

[e]

Inhibitor: DS44960156 serially diluted in DMSO.

o Assay Procedure:

[¢]

In a 96-well plate, 1 yL of serially diluted DS44960156 or DMSO (for control) is added.

o

49 uL of a master mix containing MTHFD2, NAD+, and assay buffer is added to each well.

[e]

The plate is incubated for 15 minutes at room temperature to allow for inhibitor binding.

o

50 uL of the substrate (CH2-THF) is added to initiate the reaction.

o Detection:

o The production of NADH is monitored kinetically by measuring the increase in
fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 460
nm over 30 minutes at 37°C using a plate reader.
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o Data Analysis:
o The initial reaction rates are calculated from the linear portion of the kinetic curves.

o The percent inhibition for each inhibitor concentration is calculated relative to the DMSO
control.

o The IC50 value is determined by fitting the dose-response curve to a four-parameter
logistic equation.
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Workflow for MTHFD2 Dehydrogenase Enzymatic Assay.
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Cell-Based Proliferation Assay

The effect of DS44960156 on cancer cell proliferation is assessed using a cell-based assay,
such as the Cell Counting Kit-8 (CCK-8) assay, in a relevant cell line (e.g., MCF-7 breast
cancer cells).

Principle: The CCK-8 assay utilizes a water-soluble tetrazolium salt that is reduced by cellular
dehydrogenases to a colored formazan product. The amount of formazan produced is directly
proportional to the number of viable cells.

Protocol:

e Cell Culture: MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum
and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

o Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and
allowed to adhere overnight.

o Compound Treatment: The following day, the media is replaced with fresh media containing
various concentrations of DS44960156 or DMSO as a vehicle control.

« Incubation: The cells are incubated for 72 hours.
e CCK-8 Assay:
o 10 pL of CCK-8 solution is added to each well.
o The plate is incubated for 2 hours at 37°C.
o Measurement: The absorbance at 450 nm is measured using a microplate reader.
o Data Analysis:
o The percentage of cell viability is calculated relative to the DMSO-treated control cells.

o The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined
by plotting cell viability against the logarithm of the inhibitor concentration and fitting the
data to a sigmoidal dose-response curve.
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Signaling Pathways

MTHFD?2 plays a significant role in cellular signaling, particularly in pathways that are frequently
dysregulated in cancer, such as the AKT/mTORC1 pathway. Inhibition of MTHFD2 by
DS44960156 can perturb these signaling cascades.

MTHFD2 and the AKT/ImTORC1 Signaling Pathway

MTHFD2-mediated one-carbon metabolism is linked to the activation of the AKT/mTORC1
signaling pathway. MTHFD2 provides the necessary building blocks for nucleotide synthesis,
which is essential for cell growth and proliferation, processes that are also regulated by
MTORCL1. Furthermore, MTHFD2 expression can be regulated by the mTORC1 pathway,
suggesting a potential feedback loop. Inhibition of MTHFD2 with DS44960156 is hypothesized
to disrupt this signaling axis, leading to decreased cell proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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